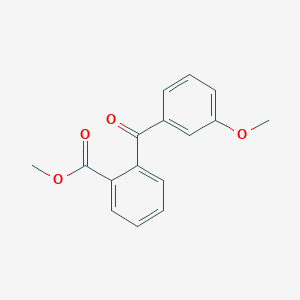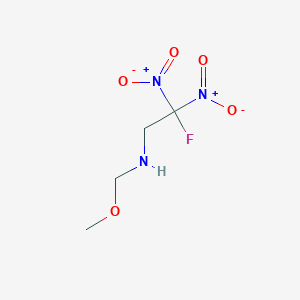
Methyl 2-(3-methoxybenzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methoxybenzoyl)benzoate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a benzoyl group attached to the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxybenzoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-methoxybenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the benzoyl group can produce methyl 2-(3-methoxybenzyl)benzoate.
Applications De Recherche Scientifique
Methyl 2-(3-methoxybenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-(3-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and benzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar in structure but lacks the methoxy and benzoyl groups.
Methyl 3-methoxybenzoate: Contains a methoxy group but lacks the benzoyl group.
Methyl 2-benzoylbenzoate: Contains a benzoyl group but lacks the methoxy group.
Uniqueness
Methyl 2-(3-methoxybenzoyl)benzoate is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
142354-79-8 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
methyl 2-(3-methoxybenzoyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-19-12-7-5-6-11(10-12)15(17)13-8-3-4-9-14(13)16(18)20-2/h3-10H,1-2H3 |
Clé InChI |
PTFSNXMUCLLPIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)






